molecular formula C23H33N3O3 B5464417 1'-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide

1'-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5464417
M. Wt: 399.5 g/mol
InChI Key: ZBWYTJFBHQSWHU-UHFFFAOYSA-N
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Description

1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of piperidine derivative, which has been synthesized using various methods. The compound has shown promising results in several scientific studies, indicating its potential for further research and development.

Mechanism of Action

The mechanism of action of 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of certain neurotransmitter receptors, including the dopamine D3 receptor. The compound may also affect the release and uptake of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, the compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine. The compound has also been shown to reduce drug-seeking behavior in animals. Additionally, the compound has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its selectivity for certain neurotransmitter receptors. This allows researchers to study specific mechanisms of action and pathways without affecting other systems in the body. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for research on 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the development of new treatments for drug addiction and other psychiatric disorders. The compound may also be used to study the mechanisms of action of other neurotransmitters and receptors. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various scientific research areas.

Synthesis Methods

The synthesis of 1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide can be achieved using various methods. One of the most common methods involves the reaction of 3-methoxybenzylamine with cyclopropylcarbonyl chloride in the presence of a base, followed by the reaction with 1,4'-bipiperidine-3-carboxylic acid. The compound can also be synthesized using other methods, such as the reaction of 3-methoxybenzylamine with cyclopropylcarbonyl isocyanate in the presence of a base.

Scientific Research Applications

1-(cyclopropylcarbonyl)-N-(3-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has shown potential applications in various scientific research areas. One of the most significant applications is in the field of neuroscience, where the compound has been used to study the mechanisms of action of certain neurotransmitters and receptors. The compound has also been used in the study of drug addiction and the development of new treatments for addiction.

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O3/c1-29-21-6-2-4-17(14-21)15-24-22(27)19-5-3-11-26(16-19)20-9-12-25(13-10-20)23(28)18-7-8-18/h2,4,6,14,18-20H,3,5,7-13,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWYTJFBHQSWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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